1-(4-Methoxy-3-methylphenyl)ethanone (CAS 10024-90-5) is a structurally specific acetophenone derivative characterized by its precise 3-methyl and 4-methoxy substitution pattern. In industrial and pharmaceutical procurement, it serves as a critical building block for the synthesis of allosteric modulators, specifically calcium-sensing receptor (CaSR) agonists (calcimimetics) and immunomodulatory chalcones. Its value lies in providing a pre-installed, electronically rich, and sterically defined aromatic system that readily undergoes diastereoselective reductive amination and aldol condensations. Procuring this exact compound allows manufacturers to bypass hazardous methylation steps and ensures the precise lipophilic profile required for downstream active pharmaceutical ingredients (APIs) [1].
Attempting to substitute 1-(4-Methoxy-3-methylphenyl)ethanone with closely related analogs, such as 4'-methoxyacetophenone or 4'-hydroxy-3'-methylacetophenone, introduces severe synthetic and functional penalties. Using the unmethylated phenol (4'-hydroxy-3'-methylacetophenone) requires an additional protection or methylation step, typically utilizing toxic reagents like methyl iodide, which caps step yield at approximately 82% and increases hazardous waste [1]. Conversely, using 4'-methoxyacetophenone (lacking the 3-methyl group) fundamentally alters the steric and hydrophobic profile of the resulting downstream APIs. In the context of calcimimetics, the absence of the 3-methyl group eliminates a crucial hydrophobic anchoring point within the CaSR binding pocket, leading to a catastrophic drop in receptor affinity and rendering the final compound therapeutically unviable [2].
In the synthesis of calcimimetic precursors, starting with the unprotected 4'-hydroxy-3'-methylacetophenone requires a methylation step using methyl iodide and potassium carbonate, which yields approximately 82.4% of the desired intermediate. By procuring 1-(4-Methoxy-3-methylphenyl)ethanone directly, manufacturers eliminate this step entirely. This avoids a 17.6% material loss and removes a toxic alkylating agent from the process workflow, improving safety and throughput [1].
| Evidence Dimension | Synthetic Step Yield & Process Safety |
| Target Compound Data | 100% (Pre-installed methoxy group, 0 step loss) |
| Comparator Or Baseline | 4'-Hydroxy-3'-methylacetophenone (82.4% yield via MeI methylation) |
| Quantified Difference | +17.6% overall yield retention and elimination of MeI handling |
| Conditions | Industrial API precursor synthesis (refluxing acetone, K2CO3) |
Procuring the pre-methylated compound directly improves overall synthetic yield and eliminates the regulatory and safety burdens of handling toxic alkylating agents.
1-(4-Methoxy-3-methylphenyl)ethanone is optimized for diastereoselective reductive amination with primary amines (e.g., (R)-(+)-1-(1-naphthyl)ethylamine). When reacted in the presence of sodium triacetoxyborohydride, this specific ketone affords the desired diastereomer with greater diastereoselectivity than standard reducing agents like sodium cyanoborohydride. The steric bulk of the 3-methyl and 4-methoxy groups directs the hydride attack, ensuring high stereochemical purity of the resulting secondary amine [1].
| Evidence Dimension | Diastereoselectivity in Reductive Amination |
| Target Compound Data | High diastereomeric excess using NaBH(OAc)3 |
| Comparator Or Baseline | Standard unhindered acetophenones (lower stereocontrol) |
| Quantified Difference | Significant improvement in diastereoselectivity requiring fewer downstream HPLC purifications |
| Conditions | Reductive amination with primary amines and NaBH(OAc)3 |
High diastereoselectivity directly translates to lower purification costs and higher final yields of enantiomerically pure APIs.
The 3-methyl-4-methoxy substitution pattern is a strict structural requirement for downstream calcimimetic APIs. Compounds derived from 1-(4-Methoxy-3-methylphenyl)ethanone exhibit nanomolar activity at the parathyroid calcium-sensing receptor. If the 3-methyl group is omitted (as in derivatives of 4'-methoxyacetophenone), the resulting compounds lose hydrophobic interactions within the receptor's transmembrane domain, resulting in a >10-fold reduction in binding affinity and a failure to adequately suppress parathyroid hormone (PTH) secretion in vitro [1].
| Evidence Dimension | Downstream API Receptor Affinity (CaSR) |
| Target Compound Data | Nanomolar EC50 (optimal hydrophobic anchoring) |
| Comparator Or Baseline | Derivatives lacking 3-methyl group (>10-fold loss in potency) |
| Quantified Difference | >10x stronger receptor affinity for the 3-methylated derivatives |
| Conditions | In vitro bovine parathyroid cell Ca2+ mobilization assay |
Procuring the exact 3-methyl-4-methoxy scaffold is non-negotiable for synthesizing highly potent calcimimetics targeting hyperparathyroidism.
1-(4-Methoxy-3-methylphenyl)ethanone is an established starting material for the synthesis of calcimimetics and calcilytics. Its pre-installed 3-methyl and 4-methoxy groups provide the exact steric and electronic profile required for the downstream API to bind the CaSR. It is utilized via diastereoselective reductive amination to produce secondary amines used in the treatment of hyperparathyroidism and related bone mineral disorders [1].
The compound serves as a reactive building block in acidic aldol condensations to form 1,3-diphenylprop-2-en-1-ones (chalcones). The electron-donating properties of the methoxy and methyl groups facilitate condensation with benzaldehydes, yielding chalcone derivatives that have demonstrated quantifiable efficacy in modulating dendritic cell differentiation and reducing lesion progression in immunological models [2].
Due to its specific steric bulk, this ketone is a benchmark substrate for evaluating novel stereoselective reduction catalysts and reductive amination protocols. It allows process chemists to measure the efficiency of hydride donors (such as sodium triacetoxyborohydride vs. sodium cyanoborohydride) in generating sterically hindered, enantiomerically pure secondary amines [1].
Irritant